molecular formula C15H20N2O3 B2632297 2-[4-(Propan-2-yl)piperazine-1-carbonyl]benzoic acid CAS No. 890092-10-1

2-[4-(Propan-2-yl)piperazine-1-carbonyl]benzoic acid

Cat. No. B2632297
CAS RN: 890092-10-1
M. Wt: 276.336
InChI Key: OZPACEBYRUSSCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[4-(Propan-2-yl)piperazine-1-carbonyl]benzoic acid” is a chemical compound with the molecular formula C15H20N2O3 . It has a molecular weight of 276.34 . The IUPAC name for this compound is 2-(4-isopropylpiperazine-1-carbonyl)benzoic acid .


Molecular Structure Analysis

The molecular structure of “2-[4-(Propan-2-yl)piperazine-1-carbonyl]benzoic acid” can be represented by the SMILES string: CC©N1CCN(C(=O)C2=CC=CC=C2C(=O)O)CC1 .


Physical And Chemical Properties Analysis

“2-[4-(Propan-2-yl)piperazine-1-carbonyl]benzoic acid” is a solid at room temperature .

Scientific Research Applications

Metabolic Pathway Elucidation

The compound 2-[4-(Propan-2-yl)piperazine-1-carbonyl]benzoic acid has been referenced in the context of elucidating the metabolic pathways of novel pharmaceuticals. For instance, the metabolism of Lu AA21004, a novel antidepressant, was investigated, revealing that it is metabolized into various compounds, including 3-methyl-4-(2-piperazin-1-yl-phenysulfanyl)-benzoic acid (Lu AA34443), through enzymatic reactions involving cytochrome P450s and other enzymes. The study detailed the enzymatic kinetics and pathways involved in this metabolic transformation, contributing valuable insights into the drug metabolism process (Hvenegaard et al., 2012).

Crystallography and Molecular Structure Analysis

Research into the crystal structure of related compounds, such as 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), has provided insights into molecular conformations and interactions. Studies have detailed the conformation of molecules within the crystal structure, elucidating the dihedral angles and other geometric parameters. This information is crucial for understanding the physical and chemical properties of these compounds and can inform further pharmaceutical development (Faizi et al., 2016).

Antimicrobial and Antioxidant Properties

Derivatives of piperazine-based compounds, including those structurally related to 2-[4-(Propan-2-yl)piperazine-1-carbonyl]benzoic acid, have been investigated for their antimicrobial and antioxidant properties. For instance, Terazosin hydrochloride and its derivatives have shown promising antibacterial activity against various bacteria strains, indicating the potential of these compounds in developing new antimicrobial agents (Kumar et al., 2021).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

2-(4-propan-2-ylpiperazine-1-carbonyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-11(2)16-7-9-17(10-8-16)14(18)12-5-3-4-6-13(12)15(19)20/h3-6,11H,7-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPACEBYRUSSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Propan-2-yl)piperazine-1-carbonyl]benzoic acid

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